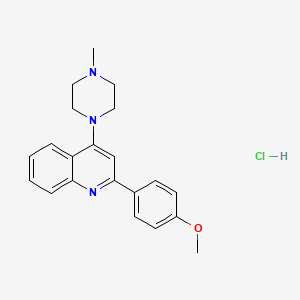
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 4-methyl-1-piperazinyl group through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and piperazine groups, leading to different biological activities.
4-(4-Methyl-1-piperazinyl)quinoline: Similar structure but without the methoxyphenyl group.
2-(4-Methoxyphenyl)quinoline: Lacks the piperazine moiety, affecting its pharmacological profile.
Uniqueness
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is unique due to the presence of both the methoxyphenyl and piperazine groups, which contribute to its distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
853333-45-6 |
|---|---|
Fórmula molecular |
C21H24ClN3O |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C21H23N3O.ClH/c1-23-11-13-24(14-12-23)21-15-20(16-7-9-17(25-2)10-8-16)22-19-6-4-3-5-18(19)21;/h3-10,15H,11-14H2,1-2H3;1H |
Clave InChI |
BLBLAQVNSLNPLM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


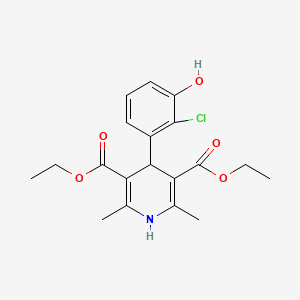
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
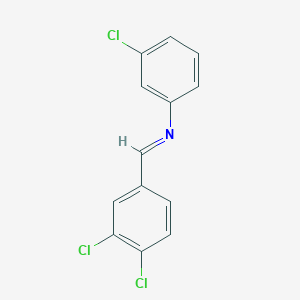
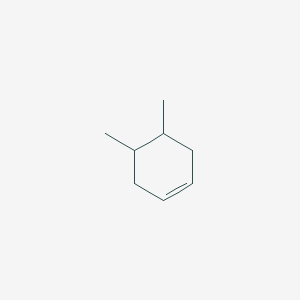
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

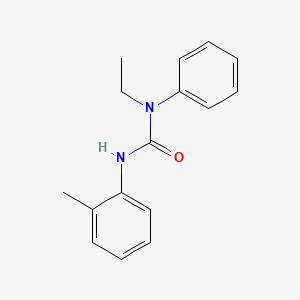
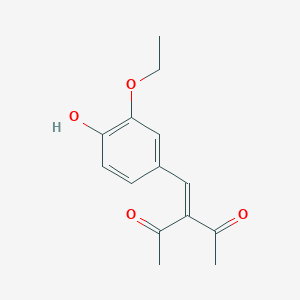




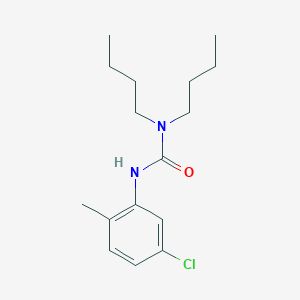
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
